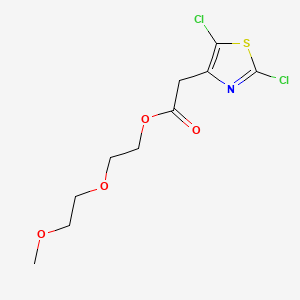
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate esterification .
Chemical Reactions Analysis
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate include other thiazole derivatives such as:
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid: The parent compound used in the synthesis.
2-(2-Methoxyethoxy)ethanol: Another building block used in the synthesis.
Thiazole: The core structure shared by these compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H13Cl2NO4S |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-15-2-3-16-4-5-17-8(14)6-7-9(11)18-10(12)13-7/h2-6H2,1H3 |
InChI Key |
WHWWYKNAWXTGMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CC1=C(SC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















